

Spectroscopic and Structural Elucidation of Poricoic Acid G: A Technical Guide

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Compound of Interest		
Compound Name:	Poricoic acid G	
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Introduction

Poricoic acid G is a naturally occurring triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1] As a member of the lanostane family, specifically a 3,4-secolanostane, **Poricoic acid G** and its analogues have garnered significant interest within the scientific community for their potential therapeutic properties. This technical guide provides a comprehensive overview of the spectroscopic data for **Poricoic acid G**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Due to the limited availability of published, comprehensive spectroscopic data specifically for **Poricoic acid G**, this guide presents representative data from closely related 3,4-seco-lanostane triterpenoids isolated from Poria cocos to provide a robust framework for its characterization.

Chemical Structure and Properties

Poricoic acid G is characterized by the following molecular formula and weight:



Property	Value
Molecular Formula	C30H46O5
Molecular Weight	486.7 g/mol [1]
Class	3,4-seco-lanostane Triterpenoid

Spectroscopic Data

The structural elucidation of **Poricoic acid G** relies heavily on modern spectroscopic techniques, primarily NMR and MS. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are fundamental for determining the carbon skeleton and the stereochemistry of **Poricoic acid G**. The following data, presented for a closely related 3,4-seco-lanostane triterpenoid isolated from Poria cocos, serves as a reference for the characterization of **Poricoic acid G**.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)



1a 1.65, m 1b 1.98, m 2a 2.28, m 2b 2.35, m 5 2.27, dd (10.0, 2.5) 6a 1.45, m 6b 1.58, m 7 5.45, br d (6.0) 11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s 27 1.60, s	Position	δΗ (ppm), Multiplicity (J in Hz)	
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2b 2.35, m 5 2.27, dd (10.0, 2.5) 6a 1.45, m 6b 1.58, m 7 5.45, br d (6.0) 11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 24 5.12, t (7.0) 26 1.68, s	1b	1.98, m	
5 2.27, dd (10.0, 2.5) 6a 1.45, m 6b 1.58, m 7 5.45, br d (6.0) 11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	2a	2.28, m	
6a 1.45, m 6b 1.58, m 7 5.45, br d (6.0) 11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	2b	2.35, m	
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7 5.45, br d (6.0) 11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	6a	1.45, m	
11 5.98, d (6.0) 12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 24 5.12, t (7.0) 26 1.68, s	6b	1.58, m	
12a 2.05, m 12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	7	5.45, br d (6.0)	
12b 2.15, m 15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	11	5.98, d (6.0)	
15a 1.30, m 15b 1.85, m 16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	12a	2.05, m	
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16 4.15, dd (10.0, 5.0) 17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	15a	1.30, m	
17 2.50, d (5.0) 20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	15b	1.85, m	
20 2.18, m 22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	16	4.15, dd (10.0, 5.0)	
22a 1.55, m 22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	17	2.50, d (5.0)	
22b 1.62, m 23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	20	2.18, m	
23a 1.25, m 23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	22a	1.55, m	
23b 1.35, m 24 5.12, t (7.0) 26 1.68, s	22b	1.62, m	
24 5.12, t (7.0) 26 1.68, s	23a	1.25, m	
26 1.68, s	23b	1.35, m	
	24	5.12, t (7.0)	
1.60, s	26	1.68, s	
	27	1.60, s	



28a	4.85, s
28b	4.90, s
29	0.95, s
30	1.02, d (7.0)
31	1.25, s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)





Position	δC (ppm)
1	35.5
2	29.5
3	174.5
4	148.8
5	50.5
6	22.0
7	118.5
8	145.0
9	141.0
10	38.0
11	116.0
12	39.0
13	44.5
14	50.0
15	31.0
16	78.0
17	62.5
18	16.0
19	18.5
20	36.5
21	180.0
22	41.0
23	26.5



24	124.0
25	131.5
26	25.8
27	17.8
28	110.0
29	28.0
30	21.5
31	24.5

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of **Poricoic acid G**.

Table 3: HR-ESI-MS Data

lon	m/z [M-H] [_]	Calculated
Poricoic acid G	485.3267	485.3272

Experimental Protocols Isolation and Purification of Poricoic Acid G

A general procedure for the isolation of triterpenoids from Poria cocos is as follows:

- Extraction: The dried and powdered sclerotia of Poria cocos are extracted with 95% ethanol
 at room temperature. The solvent is then evaporated under reduced pressure to yield a
 crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, typically rich in
 triterpenoids, is collected.



- Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative highperformance liquid chromatography (HPLC) to yield pure **Poricoic acid G**.



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Caption: General workflow for the isolation of **Poricoic acid G**.

NMR Spectroscopy

NMR spectra are recorded on a Bruker AVANCE 500 spectrometer (or equivalent).

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.
- Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired using standard Bruker pulse programs at room temperature.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ H 7.26 and δ C 77.16).

Mass Spectrometry

HR-ESI-MS analysis is performed on a high-resolution mass spectrometer.

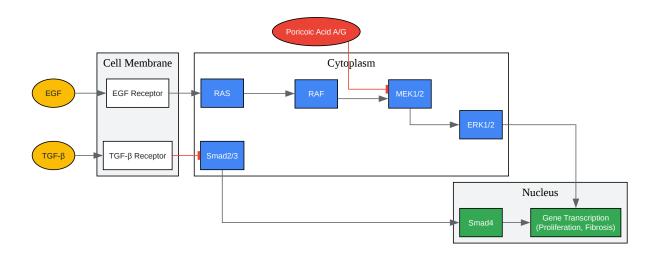
- Sample Preparation: A dilute solution of the purified compound is prepared in methanol or acetonitrile.
- Infusion: The sample solution is infused into the ESI source at a constant flow rate.



 Data Acquisition: Mass spectra are acquired in negative ion mode over a suitable mass range (e.g., m/z 100-1000).

Signaling Pathway Involvement

While specific signaling pathway studies for **Poricoic acid G** are limited, research on its close analogue, Poricoic acid A, has demonstrated interactions with key cellular signaling pathways implicated in various diseases. Notably, Poricoic acid A has been shown to modulate the TGF- β /Smad and MEK/ERK pathways, which are critical in cellular processes such as proliferation, differentiation, and fibrosis.



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Caption: Putative signaling pathways modulated by Poricoic acids.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Poricoic acid G**. The presented NMR and MS data, representative of its structural class, alongside detailed experimental protocols, offer a valuable resource for researchers engaged in



the isolation, identification, and further investigation of this and related natural products. The elucidation of its interactions with cellular signaling pathways underscores the therapeutic potential of **Poricoic acid G** and warrants further exploration in drug discovery and development.

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References

- 1. Poricoic Acid G | C30H46O5 | CID 5471966 PubChem [pubchem.ncbi.nlm.nih.gov]
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